1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h4H,5-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOGRJIQFWJZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70684-84-3 | |

| Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid CAS number and properties

An In-Depth Technical Guide to 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid: A Cornerstone for Modern Medicinal Chemistry

Introduction: The Versatile Scaffolding for Drug Discovery

In the intricate world of pharmaceutical development, the success of a drug candidate often hinges on the molecular scaffolds used in its design. This compound is a heterocyclic building block of paramount importance. Its unique structure, featuring a partially unsaturated piperidine ring, a strategically placed carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group, makes it an exceptionally versatile intermediate for synthesizing complex, biologically active molecules.[1] The presence of the Boc group is critical; it temporarily masks the reactive secondary amine, allowing for selective chemical modifications at other positions of the molecule.[1][2] This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and safe handling, designed for researchers and scientists in organic synthesis and drug development.

Core Compound Identification and Physicochemical Properties

Accurate identification is the first step in any scientific endeavor. The definitive Chemical Abstracts Service (CAS) number for this compound is 70684-84-3 .[3][4] It is also known by its synonym, 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid.

The physicochemical properties of a compound dictate its behavior in chemical reactions and biological systems. Below is a summary of the key computed and experimental data for this compound.

| Property | Value | Source |

| CAS Number | 70684-84-3 | [3] |

| Molecular Formula | C₁₁H₁₇NO₄ | [3] |

| Molecular Weight | 227.26 g/mol | [3] |

| Appearance | White to off-white solid | Generic Observation |

| Topological Polar Surface Area | 66.8 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Complexity | 327 | [3] |

Synthesis and Purification: A Practical Workflow

The synthesis of functionalized piperidine derivatives is a well-established field in organic chemistry. A common pathway to this compound involves the modification of a precursor like piperidine-4-carboxylic acid (isonipecotic acid). The following protocol is a representative example of how such a transformation can be approached, grounded in established chemical principles.[5]

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol

-

Step 1: Boc Protection of Piperidine-4-carboxylic Acid:

-

Suspend piperidine-4-carboxylic acid in a suitable solvent like dichloromethane (DCM).

-

Add a base, such as triethylamine (Et₃N), to deprotonate the carboxylic acid and neutralize the resulting acid from the protection step.

-

Cool the mixture in an ice bath (0 °C).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise. The Boc anhydride reacts with the secondary amine to form the N-Boc protected intermediate.[6]

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with aqueous acid, then brine, and dry the organic layer over sodium sulfate. Concentrate in vacuo to yield N-Boc-piperidine-4-carboxylic acid.

-

-

Step 2: Introduction of a Leaving Group (e.g., α-Bromination):

-

This step is a critical and often challenging part of the synthesis. One potential method involves the conversion of the carboxylic acid to an ester (e.g., methyl ester using trimethylsilyldiazomethane) followed by α-bromination.[6] A more direct, albeit complex, route could involve radical bromination at the 3-position.

-

-

Step 3: Elimination to Form the Tetrahydropyridine:

-

Dissolve the halogenated intermediate from Step 2 in an appropriate aprotic solvent (e.g., Tetrahydrofuran - THF).

-

Add a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU).

-

Heat the reaction mixture under reflux. The base will abstract a proton, leading to an E2 elimination of HBr and the formation of the double bond within the ring.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product into an organic solvent.

-

-

Step 4: Purification:

-

The crude product is typically purified using silica gel column chromatography to separate it from starting materials and byproducts.

-

Further purification can be achieved by recrystallization from a suitable solvent system to yield the final product with high purity.

-

The Gateway to Complexity: Chemical Reactivity and Applications

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its structure provides three key points for chemical modification, making it a powerful tool for building molecular diversity.

Caption: Reactivity map showing the compound as a central hub for generating diverse chemical entities.

-

Carboxylic Acid Moiety : This group is a synthetic handle for a vast array of transformations. It can be readily converted into amides, esters, or more reactive species. A particularly powerful application is its conversion into a boronic acid pinacol ester derivative (CAS 286961-14-6).[7][8] This derivative is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[7][8][] This pathway allows for the attachment of various aryl or heteroaryl groups, which is a cornerstone of modern medicinal chemistry for creating complex molecules like kinase inhibitors for cancer therapy or receptor ligands for neurological disorders.[7][]

-

Boc-Protected Amine : The Boc group provides crucial protection for the nitrogen atom, preventing it from undergoing undesired reactions.[1] Its key advantage is that it can be easily removed under mild acidic conditions, revealing the secondary amine for subsequent functionalization, such as reductive amination or acylation.[1] This orthogonality allows for a multi-step, controlled synthesis.

-

Alkene Double Bond : The C=C double bond within the ring can also participate in various reactions, such as hydrogenation to produce the saturated piperidine ring, or other addition reactions to introduce further functionality.

The carboxylic acid functional group is a common pharmacophore in many drugs, but it can sometimes lead to poor membrane permeability.[10][11] Therefore, this compound is also valuable for synthesizing bioisosteres—molecules where the carboxylic acid is replaced by another group (like a tetrazole or hydroxamic acid) that mimics its biological interactions but possesses improved pharmacokinetic properties.[10][11][12][13]

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. While a comprehensive Material Safety Data Sheet (MSDS) should always be consulted, the available GHS data provides a clear overview of the potential hazards.[14]

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[15] Ensure safety showers and eyewash stations are readily accessible.[16]

-

Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Hygiene : Avoid contact with skin, eyes, and clothing.[15] Do not ingest or inhale. Wash hands thoroughly after handling.[17]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its carefully designed structure provides chemists with a reliable and versatile platform for constructing novel molecular architectures. By understanding its properties, synthesis, and reactivity, researchers can leverage this powerful building block to accelerate the development of the next generation of therapeutics and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. nbinno.com [nbinno.com]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. researchgate.net [researchgate.net]

- 13. chigroup.site [chigroup.site]

- 14. echemi.com [echemi.com]

- 15. biosynth.com [biosynth.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Physicochemical properties of 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a tetrahydropyridine core, a tert-butyloxycarbonyl (Boc) protecting group, and a carboxylic acid functional handle, makes it a versatile intermediate for synthesizing a wide array of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of its core physicochemical properties, which are critical for its effective application in synthesis, formulation, and drug design. While extensive experimental data for this specific molecule is not broadly published, this document synthesizes available computed data, discusses expected characteristics based on its functional groups, and provides robust, field-proven protocols for the experimental determination of its most critical parameters.

Molecular Identity and Structural Framework

Understanding the foundational structure of this compound is essential to predicting its behavior. The molecule's identity is defined by several key identifiers and structural features.

| Identifier | Value | Source |

| CAS Number | 70684-84-3 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO₄ | [2] |

| Molecular Weight | 227.26 g/mol | [2] |

| IUPAC Name | 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid |

The structure combines three distinct functional regions that dictate its chemical reactivity and physical properties:

-

The Tetrahydropyridine Core: A partially saturated heterocyclic ring that provides a defined three-dimensional scaffold.

-

The Boc Protecting Group: This bulky tert-butyloxycarbonyl group renders the nitrogen atom non-basic and protects it from participating in unwanted side reactions. It can be readily removed under acidic conditions to reveal the secondary amine for further functionalization.

-

The Carboxylic Acid: This functional group is a key handle for derivatization, typically through amide bond formation. It also serves as the primary acidic center of the molecule, heavily influencing properties like solubility and pKa.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid

Introduction: A Versatile Scaffold in Modern Drug Discovery

1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid, a derivative of the naturally occurring alkaloid arecoline, has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its rigid tetrahydropyridine core, coupled with the strategically placed carboxylic acid functionality and the versatile Boc (tert-butoxycarbonyl) protecting group, offers a unique scaffold for the synthesis of a diverse array of biologically active molecules. The tetrahydropyridine moiety is a common motif in numerous central nervous system (CNS) active compounds, while the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, esterification, or reduction. The Boc protecting group ensures the stability of the amine during synthetic transformations and can be readily removed under acidic conditions, allowing for subsequent functionalization of the nitrogen atom. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important synthetic intermediate, tailored for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: A Two-Step Approach from a Natural Product

The most common and efficient synthesis of this compound commences with the readily available natural product, arecoline, typically in its hydrobromide salt form for enhanced stability and ease of handling. The synthesis is a straightforward two-step process: (1) N-Boc protection of the secondary amine of arecoline, followed by (2) hydrolysis of the methyl ester to the corresponding carboxylic acid.

Caption: Synthetic workflow for this compound.

Part 1: N-Boc Protection of Arecoline

The initial step involves the protection of the secondary amine of arecoline with a tert-butoxycarbonyl (Boc) group. This is a crucial transformation as it prevents the amine from participating in unwanted side reactions during the subsequent hydrolysis step. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common method for introducing the Boc group.[1]

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which then collapses to yield the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide.[2] The evolution of carbon dioxide gas serves as a thermodynamic driving force for the reaction.[2]

Experimental Protocol:

-

Starting Material Preparation: If starting with arecoline hydrobromide, it is first necessary to neutralize the salt to the free base. This is typically achieved by treating an aqueous solution of arecoline hydrobromide with a base such as sodium bicarbonate or a mild solution of sodium hydroxide until the pH is basic. The free base is then extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Reaction Setup: The solution of arecoline free base in a suitable aprotic solvent (e.g., DCM, THF, or acetonitrile) is cooled in an ice bath.

-

Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1 to 1.5 equivalents) is added to the cooled solution. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the acidic byproducts and drive the reaction to completion.[3]

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine to remove any water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, methyl 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-carboxylate, can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Part 2: Hydrolysis of the Methyl Ester

The final step in the synthesis is the hydrolysis of the methyl ester of the Boc-protected arecoline to the desired carboxylic acid. This saponification reaction is typically carried out using a strong base in a protic solvent.

Reaction Mechanism: The hydroxide ion from the base acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol:

-

Reaction Setup: The crude or purified methyl 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-carboxylate is dissolved in a mixture of a suitable organic solvent (e.g., tetrahydrofuran (THF), methanol, or ethanol) and water.

-

Base Addition: An aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5 to 3 equivalents), is added to the solution.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC until the starting ester is fully consumed.

-

Work-up and Purification: Upon completion, the organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified to a pH of approximately 3-4 with a dilute acid, such as 1N hydrochloric acid (HCl). This will precipitate the carboxylic acid product. The solid product is then collected by filtration, washed with cold water, and dried under vacuum. If the product does not precipitate, it can be extracted into an organic solvent like ethyl acetate. The organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic techniques is employed for this purpose.

Caption: Logical flow of the characterization process.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group (a singlet around 1.45 ppm), the tetrahydropyridine ring protons (in the range of 2.0-4.0 ppm), the vinylic proton (around 5.5-6.0 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm). The integration of these signals should be consistent with the number of protons in the molecule. |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc group (around 155 ppm) and the carboxylic acid (around 170-180 ppm), the quaternary carbon of the Boc group (around 80 ppm), the carbons of the tetrahydropyridine ring (in the aliphatic and vinylic regions), and the methyl carbons of the Boc group (around 28 ppm).[4] |

| FTIR (cm⁻¹) | A broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹), a strong C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹), another strong C=O stretching band for the Boc carbamate group (around 1680-1700 cm⁻¹), and C-H stretching and bending vibrations for the aliphatic and vinylic groups.[5] |

| Mass Spec. | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of the compound (C₁₁H₁₇NO₄, MW: 227.26 g/mol ).[6] |

Note: The exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used for analysis.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical agents. Its structural features allow for its incorporation into molecules targeting various biological pathways. For instance, derivatives of this scaffold have been explored as:

-

GABA Uptake Inhibitors: The tetrahydropyridine core is related to nipecotic acid and guvacine, which are known inhibitors of the GABA transporter.[7]

-

Muscarinic Receptor Agonists/Antagonists: The parent compound, arecoline, is a muscarinic acetylcholine receptor agonist. Modifications to this structure can lead to compounds with altered receptor subtype selectivity and efficacy.

-

Enzyme Inhibitors: The carboxylic acid functionality can be used to mimic the substrate of various enzymes or to form key interactions with the active site.

Conclusion

The synthesis and characterization of this compound presented in this guide highlight a robust and efficient pathway to a key building block in modern medicinal chemistry. The two-step synthesis from arecoline hydrobromide is a practical approach for obtaining this versatile scaffold. The detailed characterization protocols ensure the quality and identity of the synthesized compound, which is paramount for its successful application in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the importance of such well-characterized and synthetically accessible intermediates will undoubtedly increase.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid

Introduction

1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid (CAS 84358-12-3) is a valuable synthetic intermediate in medicinal chemistry and drug development. Its rigid, partially unsaturated heterocyclic scaffold, combined with the presence of a carboxylic acid handle and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile building block for the synthesis of complex nitrogen-containing molecules, including piperidine derivatives with significant pharmacological activity.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the structure and purity of this compound. The interpretation of this data is crucial for researchers to ensure the quality of their starting materials and to track the progress of chemical reactions. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important molecule.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of NMR signals.

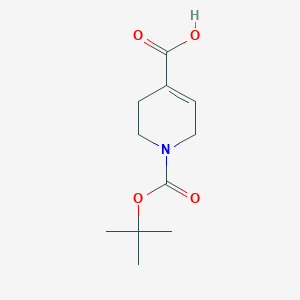

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information about its carbon-hydrogen framework.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for reproducibility and accurate interpretation.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopy Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | COOH |

| ~6.8 - 7.0 | m | 1H | H5 |

| ~4.0 - 4.2 | m | 2H | H2 |

| ~3.5 - 3.7 | t | 2H | H6 |

| ~2.4 - 2.6 | m | 2H | H3 |

| 1.48 | s | 9H | C(CH₃)₃ |

Expert Interpretation:

-

Carboxylic Acid Proton (COOH): A broad singlet is typically observed far downfield (around 12-13 ppm). Its broadness is due to hydrogen bonding and chemical exchange. This signal is a key indicator of the free carboxylic acid moiety.

-

Olefinic Proton (H5): The proton on the C=C double bond (H5) is expected to appear as a multiplet in the region of 6.8-7.0 ppm. Its downfield shift is characteristic of vinylic protons.

-

Allylic and Amide-Adjacent Protons (H2, H6, H3): The protons on the tetrahydropyridine ring exhibit complex splitting patterns due to their various couplings.

-

The protons at the C2 position (adjacent to the nitrogen and the double bond) are expected around 4.0-4.2 ppm.

-

The protons at the C6 position (adjacent to the nitrogen) are typically observed as a triplet around 3.5-3.7 ppm.

-

The allylic protons at the C3 position are expected to be in the range of 2.4-2.6 ppm.

-

-

Boc Group Protons (C(CH₃)₃): A sharp, intense singlet integrating to 9 protons is consistently observed around 1.48 ppm. This is the characteristic signal for the tert-butyl group of the Boc protecting group and is often a useful internal reference for the purity of the compound.

¹³C NMR Spectroscopy Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | C=O (Carboxylic Acid) |

| ~154 - 156 | C=O (Boc) |

| ~135 - 140 | C4 |

| ~125 - 130 | C5 |

| ~79 - 81 | C (CH₃)₃ |

| ~40 - 45 | C2, C6 |

| ~28 - 29 | C(C H₃)₃ |

| ~25 - 28 | C3 |

Expert Interpretation:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The carboxylic acid carbonyl (C=O) appears further downfield (~170-175 ppm) compared to the carbamate carbonyl of the Boc group (~154-156 ppm).[1]

-

Olefinic Carbons (C4, C5): The two sp² hybridized carbons of the double bond are found in the 125-140 ppm region. The substituted carbon (C4) will be further downfield than the C5 carbon.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 79-81 ppm, while the three equivalent methyl carbons give a strong signal around 28-29 ppm.

-

Ring Carbons (C2, C6, C3): The sp³ hybridized carbons of the ring appear in the upfield region. The carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear around 40-45 ppm. The C3 carbon, being allylic, is found at approximately 25-28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

Workflow: ATR-FTIR Analysis

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

IR Spectroscopy Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2980, 2870 | C-H stretch (sp³) | Aliphatic |

| ~1700-1730 | C=O stretch | Carboxylic Acid |

| ~1680-1700 | C=O stretch | Boc (Carbamate) |

| ~1640 | C=C stretch | Alkene |

| 1160-1250 | C-O stretch | Carboxylic Acid, Boc |

Expert Interpretation:

-

O-H Stretch: The most prominent feature for the carboxylic acid is a very broad absorption band from 2500 to 3300 cm⁻¹, which is due to the hydrogen-bonded O-H stretching vibration.[2] This broadness is a hallmark of carboxylic acid dimers in the solid state.

-

C=O Stretches: Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears at a higher wavenumber (1700-1730 cm⁻¹) than the carbamate C=O of the Boc group (1680-1700 cm⁻¹). The presence of two peaks in this region is strong evidence for both functional groups.

-

C=C Stretch: A weaker absorption around 1640 cm⁻¹ is indicative of the carbon-carbon double bond in the tetrahydropyridine ring.

-

C-O Stretches: Strong bands in the 1160-1250 cm⁻¹ region correspond to the C-O stretching vibrations of both the carboxylic acid and the Boc group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol for MS Data Acquisition

Workflow: ESI-MS Analysis

Caption: Standard workflow for acquiring an ESI-mass spectrum.

Mass Spectrometry Data and Interpretation

The molecular formula of this compound is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol .

| m/z | Ion | Interpretation |

| 228.12 | [M+H]⁺ | Protonated molecular ion (Positive mode) |

| 250.10 | [M+Na]⁺ | Sodiated molecular ion (Positive mode) |

| 226.11 | [M-H]⁻ | Deprotonated molecular ion (Negative mode) |

| 172.08 | [M+H-C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 128.07 | [M+H-Boc]⁺ | Loss of the entire Boc group |

Expert Interpretation:

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 228.12 and the sodiated adduct [M+Na]⁺ at m/z 250.10 are expected to be prominent. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 226.11 would be observed due to the acidic carboxylic acid proton.

-

Fragmentation Pattern: The Boc group is known to undergo characteristic fragmentation. A common loss is that of isobutylene (56 Da), leading to a fragment at m/z 172.08. The loss of the entire Boc group (100 Da) would result in a fragment at m/z 128.07. These characteristic losses are strong indicators of the presence of a Boc protecting group.

Fragmentation of the Boc Group

Caption: Key fragmentation pathways for the protonated molecule in ESI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation and purity assessment of this compound. Each technique offers complementary information, and together they create a unique spectroscopic fingerprint for the molecule. By understanding the causal relationships between the molecular structure and the resulting spectra, researchers can confidently utilize this important building block in their synthetic endeavors.

References

The Strategic Role of 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic versatility, and favorable pharmacological properties is perpetual. Among the privileged heterocyclic motifs, the tetrahydropyridine core has garnered significant attention. This technical guide provides a comprehensive exploration of a particularly valuable derivative: 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid. We will delve into its fundamental properties, strategic applications as a constrained scaffold in medicinal chemistry, and its pivotal role in the synthesis of potent and selective therapeutic agents. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols and design principles.

Introduction: The Tetrahydropyridine Scaffold as a Privileged Structure

The tetrahydropyridine (THP) moiety is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional orientation, making it an attractive scaffold for interacting with biological targets. The partially saturated nature of the ring provides a degree of conformational constraint compared to more flexible aliphatic chains, while still allowing for a range of accessible conformations. This inherent structural feature is a key asset in the design of potent and selective ligands for various receptors and enzymes.

The specific derivative, this compound, has emerged as a particularly useful building block in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective functionalization, while the carboxylic acid at the 4-position serves as a versatile handle for a multitude of chemical transformations, most notably amide bond formation.

Core Attributes of this compound

This building block possesses a unique combination of features that make it a valuable tool for medicinal chemists:

-

Constrained Analogue of Nipecotic Acid and Guvacine: It serves as an unsaturated analogue of nipecotic acid (piperidine-3-carboxylic acid) and guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid), which are well-known inhibitors of the gamma-aminobutyric acid (GABA) transporters (GATs).[1] The double bond in the 1,2,3,6-tetrahydropyridine ring introduces a degree of planarization, which can influence binding affinity and selectivity for different GAT subtypes.[1]

-

Synthetic Tractability: The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent derivatization of the nitrogen atom. The carboxylic acid moiety is a prime site for amide coupling reactions, a cornerstone of medicinal chemistry for building molecular complexity and introducing diverse pharmacophoric elements.

-

Scaffold for Library Synthesis: Its bifunctional nature makes it an ideal starting point for the construction of compound libraries for high-throughput screening. The nitrogen and the carboxylic acid can be independently functionalized, allowing for the rapid generation of a diverse set of analogues.

Synthesis of the Core Scaffold

While commercially available, an understanding of the synthesis of this compound provides valuable insights into its chemistry. A common synthetic strategy involves the protection of a commercially available precursor followed by the introduction of the double bond. A related synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester from 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid using trimethylsilyl diazomethane has been reported.[2]

A general representation of the synthetic logic is depicted below:

Figure 1. Generalized synthetic workflow for the preparation of the title compound.

Key Applications in Medicinal Chemistry: A Focus on GABA Transporter Inhibitors

The primary and most extensively studied application of this compound and its derivatives is in the development of GABA uptake inhibitors. GABA is the principal inhibitory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[3] The GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its action. Inhibition of GATs leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[3]

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on nipecotic acid and guvacine derivatives have provided a roadmap for the design of potent and selective GAT inhibitors.[1][4] A critical finding is that the introduction of bulky, lipophilic substituents on the nitrogen atom of the piperidine or tetrahydropyridine ring is crucial for enhancing potency and, importantly, for crossing the blood-brain barrier (BBB).[3] Nipecotic acid itself has poor BBB penetration.[3]

The general pharmacophore for this class of GAT inhibitors can be summarized as follows:

Figure 2. Key pharmacophoric elements for nipecotic acid-based GAT inhibitors.

The Role of the Double Bond: Unsaturation as a Design Element

The presence of the double bond in the 1,2,3,6-tetrahydropyridine ring, as opposed to the saturated piperidine ring of nipecotic acid, can have several implications for the pharmacological profile of the resulting compounds:

-

Conformational Rigidity: The sp2-hybridized carbons of the double bond introduce a planar constraint, reducing the number of accessible conformations of the ring. This can lead to a more favorable entropic contribution to binding and can enhance selectivity for a particular receptor or enzyme subtype.

-

Electronic Effects: The pi-system of the double bond can engage in different types of interactions with the target protein compared to a saturated system.

-

Metabolic Stability: The presence of the double bond can influence the metabolic fate of the molecule, potentially blocking sites of oxidation that might occur on a saturated ring.

Quantitative Data on Bioactive Derivatives

The following table summarizes the in vitro inhibitory potencies of several nipecotic acid and guvacine derivatives against GABA uptake. This data highlights the impact of N-substituents on activity.

| Compound | Scaffold | N-Substituent | GABA Uptake Inhibition IC50 (µM) | Reference |

| Nipecotic Acid | Piperidine | H | 2.6 (mGAT-1) | [5] |

| Guvacine | 1,2,5,6-Tetrahydropyridine | H | - | [1] |

| Compound 5 (from ref[1]) | Piperidine | Benzhydrol ether | < 1.0 | [1] |

| Compound 37 (from ref[1]) | Piperidine | Benzhydrol ether analog | < 1.0 | [1] |

| Compound 43 (from ref[1]) | Piperidine | Benzhydrol ether analog | < 1.0 | [1] |

| Compound 44 (from ref[1]) | Guvacine | Benzhydrol ether analog | < 1.0 | [1] |

| Tiagabine | (R)-Nipecotic acid | 4,4-bis(3-methyl-2-thienyl)-3-butenyl | Potent GAT-1 inhibitor | [6] |

| (R)-4d (from ref[7]) | (R)-pyrrolidine-2-acetic acid | 2-[tris(4-methoxyphenyl)methoxy]ethyl | 3.1 (GAT-3) | [7] |

| (S)-4b (from ref[7]) | (S)-pyrrolidine-2-acetic acid | 4,4-diphenylbut-3-en-1-yl | 0.396 (GAT-1) | [7] |

Experimental Protocols: A Practical Guide to Derivatization

The carboxylic acid moiety of this compound is most commonly derivatized via amide bond formation. The following is a general, yet robust, protocol for the coupling of this building block with a primary or secondary amine using a carbodiimide-mediated approach.

General Protocol for Amide Coupling using EDC/HOBt

This protocol is a standard and reliable method for forming an amide bond between a carboxylic acid and an amine.

Materials:

-

This compound

-

Amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine of interest (1.1 eq) and HOBt (1.2 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add EDC (1.2 eq) portion-wise to the stirred solution. Then, add DIPEA or TEA (2.0 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding water. If DCM is the solvent, dilute with more DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. If DMF is the solvent, dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Figure 3. Workflow for a typical EDC/HOBt mediated amide coupling reaction.

Future Perspectives and Conclusion

This compound will undoubtedly continue to be a valuable building block in the medicinal chemist's toolbox. Its utility in the synthesis of GABA uptake inhibitors has been well-established, and its application in the design of ligands for other CNS targets is an area ripe for exploration. The constrained nature of the tetrahydropyridine ring, combined with the synthetic flexibility afforded by the Boc and carboxylic acid functionalities, provides a powerful platform for the generation of novel, biologically active molecules.

Future research will likely focus on:

-

The development of novel synthetic routes to access a wider range of substituted tetrahydropyridine-4-carboxylic acids.

-

The exploration of this scaffold in the design of inhibitors for other neurotransmitter transporters.

-

The incorporation of this building block into more complex molecular architectures, such as macrocycles and spirocycles.

-

Further investigation into the precise influence of the double bond on the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

References

- 1. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the tetrahydropyridine (THP) scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to a wide range of biological targets.[1][2] Its prevalence in numerous natural products and clinically successful synthetic drugs underscores its significance.[3] Within this important class of compounds, 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid (CAS No. 70684-84-3) stands out as a particularly valuable and versatile building block for drug discovery and development professionals.

This guide provides an in-depth technical overview of this compound, delving into its synthesis, reactivity, and diverse applications. We will explore the causality behind its utility, grounded in the strategic placement of three key functional groups:

-

The tert-butoxycarbonyl (Boc) protecting group: This acid-labile group masks the secondary amine, rendering it inert to a wide array of reaction conditions, including basic, nucleophilic, and reductive environments.[4] Its easy removal under mild acidic conditions allows for late-stage functionalization of the nitrogen atom.[5]

-

The tetrahydropyridine core with an endocyclic double bond: This unsaturated heterocyclic system provides a conformationally constrained, non-aromatic scaffold. The double bond serves as a synthetic handle for a variety of chemical transformations, allowing for the introduction of further complexity.

-

The carboxylic acid: This functional group is a cornerstone of its utility, providing a robust attachment point for coupling with amines, alcohols, or other nucleophiles, enabling the incorporation of the tetrahydropyridine scaffold into larger molecular architectures.[6]

The strategic combination of these features makes this compound an indispensable tool for constructing novel therapeutics, particularly in the realms of neuroscience and pain management.[2][7]

Physicochemical Properties

A clear understanding of a building block's fundamental properties is critical for its effective use in synthesis.

| Property | Value |

| CAS Number | 70684-84-3 |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most common organic solvents (e.g., DCM, DMF, THF); Insoluble in water. |

Synthesis and Rationale

While multiple proprietary routes exist, a general and logical synthetic approach to this compound can be envisioned starting from commercially available materials. The following diagram illustrates a plausible synthetic pathway, highlighting the key transformations.

Caption: Plausible synthetic workflow for the target compound.

A common strategy involves the N-protection and partial reduction of a pyridine-4-carboxylic acid derivative. For instance, starting with isonicotinic acid, esterification followed by N-alkylation and subsequent reduction can yield the tetrahydropyridine ring, which is then N-protected with a Boc group. An alternative, more direct route could involve the direct N-Boc protection of arecaidine, a natural product containing the N-methyl tetrahydropyridine carboxylic acid core, followed by demethylation and re-protection, though this is often less efficient. The choice of the Boc group is strategic; its steric bulk and electronic properties make it stable to the conditions required for modifying other parts of the molecule, yet it can be cleanly removed with acids like trifluoroacetic acid (TFA) without cleaving other sensitive groups like esters or amides.[8][9]

The Reactivity Hub: A Chemist's Toolkit

The true power of this building block lies in its trifunctional nature. Each component can be addressed with a high degree of chemoselectivity, making it a versatile "hub" for divergent synthesis.

Caption: Key transformations of the title building block.

Transformations at the Carboxylic Acid

The most common application involves leveraging the carboxylic acid as an anchor point. Standard peptide coupling reagents are highly effective for this purpose.

Field-Proven Protocol: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely used method for forming amide bonds with primary or secondary amines.[10]

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Causality: HOBt acts as a catalyst and suppresses side reactions, particularly racemization if the amine is chiral. Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate.

-

-

Activation: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.) portion-wise. If the amine is provided as a salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.) dropwise.[10]

-

Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then rapidly trapped by HOBt to form an activated ester, which is less prone to side reactions and readily undergoes nucleophilic attack by the amine. Cooling to 0 °C controls the initial exothermic reaction.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

-

Work-up & Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous washes remove unreacted reagents, water-soluble byproducts (like the urea formed from EDC), and the base.

-

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.

Transformations at the Alkene

The endocyclic double bond is a gateway to further structural diversification.

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will reduce the double bond to yield the corresponding saturated N-Boc-piperidine-4-carboxylic acid (Boc-isonipecotic acid), a valuable building block in its own right.[11][12]

-

Cross-Coupling Reactions: While the alkene itself is not ideal for direct coupling, it can be converted into a more reactive functional group. For example, conversion to a vinyl triflate followed by a Suzuki-Miyaura cross-coupling reaction with a boronic acid can introduce aryl or heteroaryl substituents.[13] This is exemplified by the wide availability and use of the corresponding boronic acid pinacol ester of the N-Boc-tetrahydropyridine scaffold.[14][]

N-Boc Deprotection

Removal of the Boc group is typically the final step before further functionalization of the nitrogen or to reveal the final active pharmaceutical ingredient (API).

Field-Proven Protocol: Acid-Mediated Boc Deprotection

-

Reaction Setup: Dissolve the N-Boc protected substrate (1.0 eq.) in dichloromethane (DCM).

-

Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

-

Causality: TFA is a strong acid that protonates the carbonyl oxygen of the Boc group, initiating its fragmentation into gaseous carbon dioxide, isobutene (or its cation), and the free amine.[5] The use of excess TFA ensures the reaction goes to completion and keeps the product amine protonated and soluble.

-

-

Reaction: Stir the mixture at room temperature for 1-4 hours.

-

Self-Validation: Monitor the deprotection by TLC or LC-MS. The product amine salt will have a much higher polarity than the starting material.

-

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is the amine as its TFA salt. It can be used directly or neutralized by washing with a saturated solution of sodium bicarbonate.

Applications in Drug Discovery: From Concept to Clinic

The utility of this compound is best illustrated by its application in the synthesis of biologically active molecules.

Case Study: TRPV1 Antagonists for Pain Management

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a well-validated target for the treatment of pain.[16][17] A significant breakthrough in this area was the discovery of potent analgesic agents based on the 1,2,3,6-tetrahydropyridine-4-carboxamide scaffold.[7]

The synthesis of these antagonists directly utilizes our building block. In a key step, this compound is coupled with a substituted aniline derivative using standard amide coupling conditions. Following the coupling, the Boc group is removed to allow for the functionalization of the ring nitrogen, ultimately leading to potent TRPV1 antagonists.[7] This highlights a classic medicinal chemistry workflow where the building block provides the core scaffold, the carboxylic acid acts as the point of attachment for one key pharmacophoric element, and the protected nitrogen allows for the late-stage introduction of another.

Caption: Synthetic strategy for TRPV1 antagonists.

Other Therapeutic Areas

-

Neurodegenerative Diseases: The tetrahydropyridine core is a key feature of the neurotoxin MPTP, which has been instrumental in creating animal models of Parkinson's disease.[1][2] This has paradoxically driven research into tetrahydropyridine derivatives as neuroprotective agents, including inhibitors of monoamine oxidase (MAO), enzymes implicated in Parkinson's and Alzheimer's diseases.[2]

-

GABA Uptake Inhibitors: The structural similarity of the tetrahydropyridine ring to nipecotic acid and guvacine makes this building block a prime starting point for the synthesis of novel GABA uptake inhibitors, with potential applications in epilepsy and other neurological disorders.[18][19]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed molecular tool. Its pre-installed protecting group, versatile alkene functionality, and reactive carboxylic acid handle provide chemists with a reliable and efficient means to introduce a privileged heterocyclic scaffold into drug candidates. The clear, predictable reactivity at each of its functional sites allows for the logical and systematic construction of complex molecules, accelerating the drug discovery process. As the demand for novel therapeutics for CNS disorders and pain continues to grow, the importance of this powerful building block is set to increase even further.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 4. researchgate.net [researchgate.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydropyridine-4-carboxamides as novel, potent transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mcours.net [mcours.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 13. innospk.com [innospk.com]

- 14. lookchem.com [lookchem.com]

- 16. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tetrahydropyridine Carboxylic Acid Derivatives: From Serendipitous Discovery to Rational Drug Design

Abstract

The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs.[1][2] This guide provides an in-depth exploration of tetrahydropyridine carboxylic acid derivatives, charting their journey from initial discovery to their current significance in modern drug development. We will dissect their diverse pharmacological roles, focusing on their critical function as GABA uptake inhibitors, and explore their emerging potential as antimicrobial and anticancer agents. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that define this vital class of molecules.

The Tetrahydropyridine Scaffold: An Introduction

Tetrahydropyridines are six-membered, nitrogen-containing heterocyclic compounds featuring one double bond within the ring. This structural feature gives rise to three primary isomers: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine.[1][3] The versatility of this core structure allows for extensive substitution, creating a vast chemical space that has been successfully exploited to develop a wide array of therapeutic agents.[1]

The significance of the THP core was dramatically underscored by a serendipitous and unfortunate discovery: the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Its ability to induce symptoms of Parkinson's disease by selectively destroying dopaminergic neurons has made it an invaluable tool in neurological research.[1][4] This discovery catalyzed extensive investigation into the synthesis and biological evaluation of other THP derivatives, uncovering a wealth of therapeutic potential.[1]

Pharmacological Significance: Targeting the Central Nervous System and Beyond

The true value of tetrahydropyridine carboxylic acid derivatives lies in their diverse biological activities, which span from modulating neurotransmission to combating infectious diseases.

Modulators of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[5] Its action is terminated by its removal from the synaptic cleft via high-affinity GABA transporters (GATs). The inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing GABAergic inhibitory signaling. This mechanism is a key strategy for treating neurological disorders such as epilepsy.[6][7]

Tetrahydropyridine carboxylic acid derivatives, particularly analogues of nipecotic acid and guvacine, are potent inhibitors of GABA uptake.[6][8]

-

Nipecotic Acid and Guvacine: These cyclic amino acids are powerful inhibitors of both neuronal and glial GABA uptake systems.[8] Their rigid structures serve as excellent templates for probing the substrate specificity of GATs, revealing that even minor structural changes can dramatically alter or eliminate activity.[8]

-

Tiagabine: A prime example of rational drug design, Tiagabine is a lipophilic derivative of nipecotic acid marketed as an antiepileptic drug.[6][7] The addition of the lipophilic side chain allows the molecule to cross the blood-brain barrier, a critical pharmacokinetic challenge overcome through targeted chemical modification.

-

GAT Subtype Selectivity: Molecular biology has identified four distinct GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[5] Much research has focused on developing derivatives with selectivity for a specific transporter subtype, which could lead to more targeted therapies with fewer side effects. For instance, (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid was identified as a novel ligand with moderate affinity and selectivity for GAT-3.[5]

The mechanism by which these inhibitors enhance GABAergic signaling is a foundational concept in neuropharmacology.

Caption: Mechanism of GABA Uptake Inhibition by THP Derivatives.

Emerging Role as Antimicrobial Agents

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Recent studies have highlighted the potential of tetrahydropyridine derivatives as potent antibiofilm agents, particularly against resilient pathogens like Staphylococcus aureus.[9][10][11] These compounds can disrupt the early stages of bacterial adherence to surfaces and may interfere with quorum sensing, the cell-to-cell communication system bacteria use to coordinate biofilm formation.[9] Certain derivatives have demonstrated significant biofilm disruption with minimal host toxicity, making them promising candidates for new antimicrobial therapies.[9][10]

A Versatile Scaffold for Diverse Pathologies

The therapeutic applications of the THP scaffold extend to numerous other areas:

-

Anticancer: Various derivatives have been synthesized and tested for anticancer properties, showing cytotoxic activity against cell lines like HCT-15 (colon cancer).[2][12]

-

Anti-inflammatory: The THP core is found in compounds exhibiting anti-inflammatory activity.[2][4]

-

Neurodegenerative Diseases: Inspired by the neurotoxic effects of MPTP, research has explored THP derivatives as modulators for treating diseases like Alzheimer's.[4][10]

Synthesis of Tetrahydropyridine Carboxylic Acid Derivatives

The construction of the tetrahydropyridine ring is a well-explored area of organic synthesis, with numerous strategies developed to create highly functionalized derivatives.

Key Synthetic Strategies

-

Multicomponent Reactions (MCRs): One-pot MCRs are a highly efficient and atom-economical method for synthesizing THP derivatives.[9] A common approach involves the reaction of an aldehyde, an amine, and a β-keto-ester, often facilitated by a catalyst.[9][10] This strategy allows for the rapid assembly of complex molecules from simple starting materials.

-

Domino Reactions: These reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, provide a powerful route to stereochemically complex THPs.[13] A Michael/aza-Henry/cyclization triple domino reaction has been used to generate THPs with three contiguous stereocenters in high yield and enantiomeric excess.[14]

-

Intramolecular Cyclization: The cyclization of γ-amino alcohols offers a direct pathway to the 2,3,4,5-tetrahydropyridine isomer.[1]

Caption: General Scheme for a One-Pot Multicomponent Synthesis.

Detailed Experimental Protocol: One-Pot Synthesis of a Tetrahydropyridine Derivative

This protocol is based on methodologies described for efficient, often chromatography-free, synthesis.[9][10][13]

Objective: To synthesize a highly substituted tetrahydropyridine derivative via a four-component reaction.

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde): 6 mmol

-

Malononitrile: 3 mmol

-

Ester of 3-oxocarboxylic acid (e.g., Ethyl acetoacetate): 3 mmol

-

Ammonium Acetate (NH₄OAc): 6 mmol

-

Methanol (Solvent): 10 mL

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (6 mmol), malononitrile (3 mmol), ethyl acetoacetate (3 mmol), and ammonium acetate (6 mmol).

-

Solvent Addition: Add 10 mL of methanol to the flask.

-

Reaction Execution:

-

For Intermediate Isolation (Kinetic Control): Stir the reaction mixture vigorously at room temperature. A dense white precipitate of the 2-hydroxypiperidine intermediate may form within 40-60 minutes.[13]

-

For Final Product (Thermodynamic Control): Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[13]

-

-

Work-up and Purification:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Often, the product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold methanol to remove any residual starting materials.

-

This protocol often yields high-purity products without the need for column chromatography.[9][10] If further purification is required, recrystallization from ethanol or column chromatography on silica gel can be performed.[1]

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

-

Self-Validating System & Causality:

-

Why Ammonium Acetate? It serves as the nitrogen source for the piperidine ring in a convenient, solid form.[13]

-

Why Methanol? It is an effective solvent for the reactants and typically allows for easy precipitation of the final product upon cooling, simplifying purification.

-

Why Reflux? Heating the reaction provides the necessary activation energy to drive the dehydration of the intermediate and subsequent cyclization steps to form the stable tetrahydropyridine ring.[13] Monitoring by TLC is crucial to avoid decomposition from prolonged heating.

Structure-Activity Relationships (SAR): A Guide to Rational Design

Understanding the relationship between a molecule's structure and its biological activity is paramount in drug discovery. SAR studies on THP derivatives have yielded critical insights for designing more potent and selective agents.

-

GABA Uptake Inhibitors: The carboxylic acid moiety is crucial for activity, likely engaging in hydrogen bonding or salt bridge interactions at the receptor site.[15] The stereochemistry and rigidity of the ring are also vital; minor changes to the core structure of nipecotic acid or guvacine lead to a significant loss of potency.[8] Lipophilicity is key for CNS penetration, as demonstrated by the design of Tiagabine from the less permeable nipecotic acid.[6]

-

Antimicrobial Agents: The nature and position of substituents on the aryl rings attached to the THP core significantly influence antibacterial and antibiofilm activity.[16] Electron-withdrawing or donating groups can modulate the electronic properties and steric profile of the molecule, affecting its interaction with bacterial targets.

-

Anticancer Agents: For dihydropyridine carboxylic acid derivatives, substitutions that reduce polarity, such as methoxy (OMe) groups, have been shown to correlate with lower IC₅₀ values (higher potency) against cancer cell lines.[17]

| Structural Modification | Target | Observed Effect on Activity | Rationale/Insight |

| Removal/Esterification of Carboxylic Acid | GABA Transporters | Drastic decrease or loss of activity.[8][15] | The carboxylate is a key pharmacophoric feature for binding to the transporter. |

| Addition of Lipophilic Side Chain (e.g., Tiagabine) | GABA Transporters | Maintained potency, significantly improved CNS penetration.[6] | Increases ability to cross the blood-brain barrier. |

| Varying Aryl Substituents (e.g., -F, -OH) | Bacterial Targets | Modulated antibacterial potency.[16] | Affects electronic and steric interactions with the biological target. |

| Adding Methoxy (-OCH₃) Groups | Cancer Cell Lines | Increased cytotoxic potency (lower IC₅₀).[17] | Reduces polarity, potentially enhancing cell membrane permeability. |

Conclusion and Future Directions

Tetrahydropyridine carboxylic acid derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their journey from the discovery of neurotoxins like MPTP to the rational design of life-changing drugs like Tiagabine showcases the power of medicinal chemistry. The core THP scaffold continues to inspire the development of innovative therapeutic agents.[1] Future research will undoubtedly focus on:

-

Developing Subtype-Selective Inhibitors: Creating derivatives that can selectively target one GAT subtype over others to fine-tune therapeutic effects and minimize side effects.

-

Optimizing Antimicrobial Leads: Advancing the promising antibiofilm agents into preclinical and clinical development to combat antibiotic resistance.

-

Computational Drug Design: Utilizing in silico methods to guide the design of new, more potent, and targeted THP-based drugs for a wider range of human diseases.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 16. Synthesis, structure and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid: A Key Building Block in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive overview of 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in drug development. The document delves into the compound's precise chemical structure and IUPAC nomenclature, offers a detailed, field-proven synthesis protocol with mechanistic insights, and discusses its strategic applications in modern medicinal chemistry. By presenting this molecule not merely as a chemical entity but as a versatile tool, this guide aims to empower scientists to leverage its unique structural features for the rational design of novel therapeutics.

Introduction: The Strategic Value of Constrained Scaffolds

In the landscape of drug discovery, the use of conformationally constrained scaffolds is a cornerstone of rational design. Such structures reduce the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity. The tetrahydropyridine ring system, a core feature of many bioactive natural products and synthetic drugs, serves as an excellent platform for presenting pharmacophoric elements in a well-defined spatial orientation.

This compound (CAS No. 70684-84-3) emerges as a particularly valuable intermediate in this context.[1][2][3] It combines the rigid tetrahydropyridine framework with two orthogonal synthetic handles: a Boc-protected amine and a carboxylic acid. The tert-butoxycarbonyl (Boc) group provides robust protection for the nitrogen atom under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, facilitating subsequent derivatization.[4] The carboxylic acid is a versatile functional group, serving as a key interaction point in many pharmacophores or as a precursor for amides, esters, and other functionalities.[5][6] This guide will explore the fundamental properties, synthesis, and strategic deployment of this compound.

Core Compound Identification and Physicochemical Properties

A precise understanding of a molecule's identity and properties is fundamental to its effective use. This section deconstructs its structure, name, and key physical characteristics.

Chemical Structure

The molecule consists of a six-membered tetrahydropyridine ring. A tert-butoxycarbonyl (Boc) group is attached to the nitrogen at position 1, and a carboxylic acid group is attached at position 4. A double bond is located between carbons 4 and 5.

Figure 1. 2D Structure of this compound.

Figure 1. 2D Structure of this compound.

IUPAC Nomenclature Deconstruction

The systematic IUPAC name for this compound is 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid .[7] Let's break this down:

-

Pyridine: Refers to the core six-membered aromatic heterocycle containing one nitrogen atom.

-

Tetrahydro: Indicates that four hydrogen atoms have been added, saturating two of the three double bonds.

-

1,2,3,6-: Specifies the locations of the saturated carbons. The nitrogen is at position 1, followed by saturated carbons at 2 and 3. The carbon at position 6 is also saturated, implying the double bond is between positions 4 and 5.

-

4-carboxylic acid: A -COOH group is substituted at the C4 position.

-

1-(tert-butoxycarbonyl): The nitrogen atom at position 1 bears a Boc protecting group.

Physicochemical Data Summary

The following table summarizes the essential quantitative data for this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 70684-84-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇NO₄ | [1][3] |

| Molecular Weight | 227.26 g/mol | [1][8] |

| Appearance | White to off-white powder or solid | [3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 66.8 Ų | [1] |

| Purity | Typically ≥95-99% | [3][8] |

Synthesis and Mechanistic Rationale

While commercially available, an understanding of the synthesis of this compound is crucial for custom modifications and for appreciating its chemical stability. A common and logical laboratory-scale synthesis begins with the readily available starting material, isonipecotic acid (piperidine-4-carboxylic acid).